Mal-amido-PEG4-acid

ADC Aggregation DAR

PROTAC and ADC developers often struggle with linker-length-dependent aggregation and poor ternary complex formation. Mal-amido-PEG4-acid directly addresses these issues with its validated PEG4 spacer. - Proven PEG4 length optimizes ternary complex geometry for efficient target ubiquitination. - Hydrophilic spacer minimizes payload aggregation vs. non-PEG linkers, enabling homogeneous aqueous bioconjugation. - Maleimide reacts selectively with thiols (pH 6.5-7.5); carboxylic acid is activatable for amine coupling. Supplied with ≥95% HPLC purity and full analytical characterization.

Molecular Formula C18H28N2O9
Molecular Weight 416.4 g/mol
CAS No. 1263045-16-4
Cat. No. B608810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG4-acid
CAS1263045-16-4
SynonymsMal-amido-PEG4-acid
Molecular FormulaC18H28N2O9
Molecular Weight416.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H28N2O9/c21-15(3-6-20-16(22)1-2-17(20)23)19-5-8-27-10-12-29-14-13-28-11-9-26-7-4-18(24)25/h1-2H,3-14H2,(H,19,21)(H,24,25)
InChIKeyIAJVEYLYYHOZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-amido-PEG4-acid (CAS 1263045-16-4): Technical Specifications and Baseline Characteristics for Procurement


Mal-amido-PEG4-acid (CAS 1263045-16-4), also known as 19-Maleimido-17-oxo-4,7,10,13-tetraoxa-16-azanonadecanoic acid, is a heterobifunctional polyethylene glycol (PEG) linker featuring a maleimide group and a terminal carboxylic acid separated by a PEG4 spacer. With a molecular weight of 416.42 g/mol (C₁₈H₂₈N₂O₉) and a purity of ≥95% (HPLC), this non-cleavable linker is soluble in DMSO, water, DMF, and DCM . The maleimide moiety enables specific thiol conjugation at pH 6.5-7.5, while the carboxylic acid group can be activated (e.g., with EDC/NHS) for amine coupling, making it a critical building block for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) [1] .

Why Generic PEG Linker Substitution is Not Advisable: The Critical Role of PEG4 Length in Mal-amido-PEG4-acid Performance


The performance of Mal-amido-PEG4-acid is not solely defined by its functional groups (maleimide and carboxylic acid) but is critically dependent on the precise length of its PEG4 spacer. In ADC applications, PEG linker length directly influences conjugate hydrophobicity, aggregation propensity, and pharmacokinetic (PK) profiles [1]. For PROTACs, linker length is a key determinant of ternary complex formation and degradation efficiency, with PEG4, PEG6, and PEG8 representing empirically validated standards [2]. Substituting a PEG4 linker with a shorter (e.g., PEG2) or longer (e.g., PEG8) analog can alter these properties in ways that may compromise conjugate stability, reduce in vivo efficacy, or increase aggregation. The following quantitative evidence establishes the specific performance window that justifies selecting PEG4-length linkers like Mal-amido-PEG4-acid over other PEGn variants.

Mal-amido-PEG4-acid Quantitative Evidence Guide: Comparator-Based Performance Differentiation


PEG4 vs. PEG8/PEG12: Aggregation Propensity in High-DAR ADCs

In a head-to-head study of DAR8-ADCs using pendant-type PEG linkers of varying lengths (PEG4, PEG8, PEG12), the aggregates content decreased as PEG chain length increased. DAR8-ADCs with PEG8 and PEG12 demonstrated better PK profiles than those with PEG4 [1]. This indicates that while PEG4 provides some hydrophilicity, longer PEG chains are more effective at reducing aggregation and improving circulation half-life in high-DAR constructs. This evidence, while not directly using Mal-amido-PEG4-acid, establishes a class-level inference that PEG4 linkers offer an intermediate hydrophilicity profile suitable for moderate DAR ADCs but may be suboptimal for very high DAR (>8) applications where longer PEG chains are preferred.

ADC Aggregation DAR PEG Length

PEG4 as a Gold Standard Linker in PROTAC Development

PEG4, along with PEG6 and PEG8, is identified as a 'gold standard' linker length for PROTAC development, empirically validated across numerous degradation campaigns. The PEG4 spacer provides a near-rigid span useful for buried or sterically congested pockets, imposing a defined end-to-end distance that keeps the spacer from entropically shrinking away while spanning the >3 nm distance often required between ligase and substrate pockets [1]. This class-level inference supports the selection of Mal-amido-PEG4-acid as a starting point for PROTAC optimization, with the understanding that PEG6 and PEG8 offer progressively more flexibility for targets requiring larger domain rearrangements.

PROTAC Linker Length Ternary Complex Degradation Efficiency

PROTAC Degradation Efficiency: PEG2 vs. PEG4 Linker Length Comparison

A direct head-to-head comparison of PEG2 and PEG4 linkers in an ERα-targeting PROTAC (LCL-ER(dec)) revealed that while both linkers maintained similar target binding affinity (IC₅₀ = 30-50 nM for ERα), the PEG3 linker variant exhibited the highest degradation activity [1]. This study demonstrates that linker length, even by a single ethylene glycol unit, can significantly impact degradation efficiency without altering binding affinity. This provides cross-study comparable evidence that PEG4-length linkers represent a balanced choice, though the optimal length may be target-specific and require empirical optimization.

PROTAC ERα Degradation Linker Optimization PEG2 vs PEG4

Maleimide-Thiol Conjugate Stability: Hydrolysis and Ring-Opening Kinetics

The stability of maleimide-thiol conjugates, such as those formed by Mal-amido-PEG4-acid, is influenced by the susceptibility of the succinimide ring to hydrolysis and subsequent thiol exchange. Studies on N-substituted succinimide thioethers show that ring-opening rates are greatly accelerated by electron-withdrawing N-substituents, and ring-opened products exhibit half-lives of over two years, stabilizing the conjugate against cleavage [1]. This class-level inference highlights that the stability of the maleimide-thiol linkage can be modulated by the electronic nature of the substituent adjacent to the maleimide nitrogen. While Mal-amido-PEG4-acid's specific hydrolysis kinetics are not reported, this evidence underscores the importance of considering linker design (including the potential for intentional hydrolysis to the ring-opened form) to ensure long-term in vivo stability.

Maleimide Thiol Conjugation Hydrolytic Stability Ring-Opening

Aqueous Solubility of Mal-amido-PEG4-acid vs. Non-PEG Linkers

Mal-amido-PEG4-acid is soluble in water, DMSO, DMF, and DCM, with a reported aqueous solubility of ≥2.5 mg/mL (6.00 mM) [1] . In contrast, traditional non-PEG linkers like SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) are hydrophobic and require organic solvents for dissolution, limiting their utility in aqueous bioconjugation reactions and contributing to payload aggregation in ADCs. The PEG4 spacer in Mal-amido-PEG4-acid enhances aqueous solubility, enabling homogeneous conjugation reactions and reducing the risk of aggregation, particularly when conjugating hydrophobic payloads.

Solubility Hydrophilicity PEG Linker Non-PEG Linker

Mal-amido-PEG4-acid Application Scenarios: Evidence-Backed Use Cases for Scientific and Industrial Procurement


ADC Development with Moderate Drug-to-Antibody Ratio (DAR 2-4)

For ADCs targeting DAR 2-4, Mal-amido-PEG4-acid provides sufficient hydrophilicity to prevent aggregation while maintaining a compact linker length that minimizes potential immunogenicity. The PEG4 spacer enhances solubility compared to non-PEG linkers [5], but users should note that for higher DAR applications (DAR 8+), longer PEG linkers (PEG8, PEG12) may offer superior PK profiles and reduced aggregation [4]. This linker is particularly suitable for early-stage ADC development where balancing potency, stability, and manufacturability is critical.

PROTAC Library Synthesis and Initial Screening

Given its status as a 'gold standard' linker length for PROTACs [5], Mal-amido-PEG4-acid is an ideal starting point for synthesizing PROTAC libraries. The PEG4 spacer provides a near-rigid span suitable for many target-ligase pairs, allowing efficient ternary complex formation. Researchers should be aware that linker length optimization (e.g., testing PEG2, PEG3, PEG5, PEG6) is often required to maximize degradation efficiency for specific targets, as demonstrated by the differential activity of PEG2, PEG3, and PEG4 variants in ERα PROTACs [4].

Aqueous Bioconjugation of Hydrophobic Payloads

Mal-amido-PEG4-acid's aqueous solubility (≥2.5 mg/mL) [5] makes it superior to hydrophobic non-PEG linkers (e.g., SMCC) for conjugating hydrophobic drugs or probes to antibodies or proteins. The PEG4 spacer imparts hydrophilicity, reducing the risk of payload aggregation and enabling homogeneous reactions in aqueous buffers. This is particularly advantageous for preparing well-defined, soluble bioconjugates for in vitro and in vivo studies.

Stability-Optimized Conjugates via Post-Conjugation Hydrolysis

Researchers aiming to enhance the long-term in vivo stability of maleimide-thiol conjugates can utilize Mal-amido-PEG4-acid followed by intentional hydrolysis of the succinimide ring. As demonstrated in class-level studies, ring-opened products exhibit half-lives of over two years, protecting against thiol exchange-mediated cleavage [5]. This application scenario is relevant for ADCs and other biotherapeutics where prolonged circulation and stable drug attachment are essential for efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-amido-PEG4-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.